Metaphit
Description
Historical Context as a Research Tool in Central Nervous System Investigations
The historical use of Metaphit in CNS investigations is rooted in the study of PCP receptors and related binding sites. As an acylating ligand, this compound was developed to irreversibly label and study these sites, providing a tool to understand their function and interaction with ligands. wikipedia.orgnih.gov Early research characterized this compound as a specific acylating agent for [³H]phencyclidine receptors in rat brain. wikipedia.org This irreversible binding property made this compound valuable for sustained blockade of target sites, allowing researchers to explore the consequences of prolonged receptor inactivation in in vitro and in vivo models. nih.govumich.edu Its use contributed to the understanding of the complex pharmacological profile associated with PCP and related compounds. wikipedia.orgnih.gov
Rationale for Academic Investigation of this compound's Unique Pharmacological Profile
The academic investigation into this compound's pharmacological profile was driven by its distinctive properties, particularly its irreversible binding and its mixed agonist/antagonist-like effects depending on the assay and system studied. While initially proposed as a PCP receptor acylator that might act as an antagonist, subsequent studies revealed that this compound could also exhibit PCP-like agonist actions in certain contexts. nih.govumich.edu This complexity spurred further research to elucidate the specific binding sites and mechanisms through which this compound exerts its effects.
Research findings have highlighted this compound's interaction with various neurochemical targets beyond the initial focus on the PCP binding site on the NMDA receptor complex. Studies indicated that the functionality of this compound might be mediated by sites not involved in PCP-induced deficits and potentially unrelated to the NMDA receptor complex. wikipedia.org For instance, this compound was shown to prevent d-amphetamine-induced hyperactivity and significantly deplete dopamine (B1211576) content in the nucleus accumbens, suggesting an interaction with the dopaminergic system. wikipedia.org Furthermore, this compound was recognized as the first acylating ligand used to study the cocaine receptor. wikipedia.org
Detailed research findings on this compound's interactions include studies on its effects on neurotransmitter release and uptake. Preincubation with this compound in rat striatal slices produced a concentration-dependent inhibition of acetylcholine (B1216132) release evoked by NMDA. nih.gov This effect appeared to be long-lasting compared to PCP. nih.gov Additionally, preincubation of striatal synaptosomes with this compound resulted in an irreversible inhibition of [³H]dopamine uptake. nih.gov These findings underscore the multifaceted nature of this compound's actions within the central nervous system, extending its utility as a research tool for investigating different neurotransmitter systems and binding sites. nih.gov
The investigation into this compound's profile also involved comparisons with structurally related compounds. This compound is a structural isomer of fourphit, another isothiocyanate-substituted derivative of a scaffold shared with PCP. wikipedia.org Such comparisons help researchers understand the structure-activity relationships and the impact of subtle chemical differences on pharmacological properties.
Here is a summary of some research findings regarding this compound's interactions:
| Target Site/System | Observed Effect | Reference |
| PCP binding site (NMDA-R) | Irreversible binding/Acylation | wikipedia.orgnih.gov |
| NMDA-evoked ACh release | Concentration-dependent inhibition (inhibition is long-lasting) | nih.gov |
| Dopamine transporter (DAT) | Irreversible inhibition of [³H]dopamine uptake | nih.gov |
| Dopaminergic system | Depletion of dopamine content (nucleus accumbens) | wikipedia.org |
| Cocaine receptor | First acylating ligand used for study | wikipedia.org |
This unique and complex pharmacological profile, involving irreversible binding to multiple sites and varied effects on neurotransmitter systems, provided a strong rationale for the continued academic investigation of this compound as a valuable probe in neuropharmacology research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGBQAQSPSRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914572 | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96316-00-6 | |
| Record name | 1-[1-(3-Isothiocyanatophenyl)cyclohexyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96316-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaphit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096316006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaphit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAPHIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFS3HJC8WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Metaphit Acylating Actions
Irreversible Binding Characteristics and Covalent Bond Formation
Metaphit is characterized by its irreversible binding to certain receptor sites, a property attributed to the presence of an acylating isothiocyanate group in its structure wikipedia.orgnih.govontosight.ai. This functional group is capable of forming stable covalent bonds with nucleophilic residues, such as cysteine, lysine, or serine, on target proteins nih.govwikipedia.orgaragen.com. The formation of a covalent bond leads to a long-lasting or permanent modification of the receptor, effectively reducing the number of available binding sites or altering the receptor's conformation and function wikipedia.orgnih.govnih.gov. This irreversible nature makes this compound a useful probe for identifying and characterizing binding sites through techniques like affinity labeling aacrjournals.orgnih.gov.
Phencyclidine (PCP) Receptor Complex Modulation
This compound is known to interact with the PCP receptor complex, which is primarily located within the ion channel of the N-methyl-D-aspartate (NMDA) receptor wikipedia.orgwikipedia.orgcabidigitallibrary.orggovinfo.govnih.gov. Its modulation of this complex involves direct acylation and subsequent effects on the binding of other ligands.
Direct Acylation at the PCP Binding Site on the N-methyl-D-aspartate (NMDA) Receptor Complex
This compound binds irreversibly to the PCP binding site located within the ion channel of the NMDA receptor complex wikipedia.orgnih.govwikipedia.orgcabidigitallibrary.orgnih.govnih.gov. This site is distinct from the binding sites for glutamate (B1630785) and glycine, the primary co-agonists of the NMDA receptor wikipedia.org. By forming a covalent bond at this site, this compound effectively blocks the channel, preventing the flow of ions, particularly calcium and sodium, that is typically mediated by NMDA receptor activation cabidigitallibrary.orgnih.govwikipedia.org. This irreversible blockade contributes to the long-lasting effects observed with this compound nih.govcabidigitallibrary.org.
Impact on Competitive and Noncompetitive Antagonist Binding Sites within the NMDA Receptor Complex
Studies have investigated this compound's effects on the binding of both competitive and noncompetitive antagonists at the NMDA receptor complex nih.gov. While this compound is considered a non-competitive antagonist at the PCP site due to its channel blocking action, its irreversible binding can influence the interaction of other ligands that bind to different sites on the complex wikipedia.orgsigmaaldrich.com. Research examining ex vivo receptor binding found no changes in the binding of ligands for competitive and noncompetitive antagonist sites of the NMDA receptor complex 24 hours after this compound administration in mice, despite the presence of this compound in the brain nih.gov.
In Vivo Reduction of Phencyclidine Site Labeling in Cortical and Midbrain Regions
In vivo studies have demonstrated that this compound administration leads to a reduction in the labeling of the phencyclidine site within the NMDA receptor complex in specific brain regions nih.gov. For instance, research in mice showed a 20% reduction in in vivo labeling of the phencyclidine site in cortical and midbrain regions 24 hours after this compound pretreatment nih.gov. This reduction in labeling is consistent with this compound's irreversible binding to these sites, making them unavailable for subsequent labeling by radiolabeled PCP analogs nih.govnih.gov.
Here is a data table summarizing the in vivo labeling reduction:
| Brain Region | Reduction in PCP Site Labeling (24h post-Metaphit) | Citation |
| Cortical regions | 20% | nih.gov |
| Midbrain regions | 20% | nih.gov |
Sigma Receptor Ligand Interactions
This compound also interacts with sigma receptors, a distinct class of receptors found in the central nervous system and other tissues wikipedia.orgnih.govscbt.comnih.gov.
Pretreatment of guinea pig brain membranes with this compound caused irreversible and differential inhibition of ligand binding to sigma receptors nih.gov. This compound demonstrated irreversible, competitive inhibition at sigma receptors, contrasting with its irreversible, non-competitive inhibition at PCP receptors nih.gov. The concentration of this compound required to produce 50% inhibition (IC50) varied depending on the specific sigma receptor ligand used nih.gov.
Here is a data table showing this compound's inhibition of different sigma receptor ligands:
| Sigma Receptor Ligand | This compound IC50 (µM) | Inhibition Type | Citation |
| [³H]1,3-di-o-tolylguanidine | 2 | Irreversible, competitive | nih.gov |
| ³H-3-(3-hydroxy-phenyl)-N-(1-propyl)piperidine | 10 | Irreversible, competitive | nih.gov |
| ³H-N-allylnormetazocine | 50 | Irreversible, competitive | nih.gov |
| [³H]1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) (PCP receptor ligand) | 10 | Irreversible, non-competitive | nih.gov |
This compound has been described as an irreversible, competitive antagonist at sigma receptors sigmaaldrich.com. Research using this compound has also aided in identifying putative sigma-2 receptor-related proteins aacrjournals.org.
Irreversible Labeling and Preference for Sigma-2 Receptors
This compound is characterized by its ability to irreversibly label sigma receptors through the formation of covalent bonds. wikipedia.orgnih.gov Studies using guinea pig brain membranes have shown that pretreatment with this compound leads to irreversible inhibition of ligand binding to sigma receptors. nih.gov While this compound labels both sigma-1 and sigma-2 receptors, it has demonstrated a modest preference for sigma-2 receptors. aacrjournals.org This irreversible binding property makes this compound useful as an affinity probe in research aimed at identifying proteins associated with these receptors. aacrjournals.org
Differential Inhibition of Ligand Binding to Sigma Receptors
This compound exhibits differential inhibitory effects on the binding of various ligands to sigma receptors. Research using tritiated ligands such as [³H]1,3-di-o-tolylguanidine ([³H]DTG), ³H-3-(3-hydroxy-phenyl)-N-(1-propyl)piperidine (³H-3-PPP), and ³H-N-allylnormetazocine (³H-SKF 10,047) has shown varying concentrations of this compound required to achieve 50% inhibition of binding. nih.gov
The following table illustrates the differential inhibition of ligand binding by this compound:
| Tritiated Ligand | Target Receptor | This compound Concentration for 50% Inhibition (µM) |
| [³H]DTG | Sigma | 2 nih.gov |
| ³H-3-PPP | Sigma | 10 nih.gov |
| ³H-SKF 10,047 | Sigma | 50 nih.gov |
| [³H]TCP (for comparison) | PCP | 10 nih.gov |
This differential inhibition pattern highlights the complex interaction of this compound with different sigma receptor binding sites or subtypes.
Competitive Inhibition Mechanisms at Sigma Receptors
While this compound acts as an irreversible inhibitor at sigma receptors, studies have also indicated a competitive aspect to its inhibition at these sites. nih.govsigmaaldrich.com This suggests that this compound competes with reversible ligands for binding to the receptor before forming a stable covalent bond. In contrast, this compound has been described as an irreversible, non-competitive inhibitor at PCP receptors. nih.gov
Identification of Putative Sigma-2 Receptor-Related Proteins via this compound Labeling
This compound's irreversible labeling property has been utilized in efforts to identify proteins associated with sigma-2 receptors. By irreversibly binding to these sites, this compound can serve as a tag for subsequent isolation and analysis of the labeled proteins. aacrjournals.org Studies using this compound labeling in conjunction with techniques like Western blotting have identified putative sigma-2 receptor-related proteins with molecular weights of approximately 42, 36, and 9.3 kDa in certain cell lines. aacrjournals.org These proteins were found to be co-upregulated with sigma-2 receptors, suggesting a potential relationship, although their exact nature and connection to the sigma-2 receptor structure require further elucidation. aacrjournals.org
Modulation of Sigma-2 Receptor Labeling by Sigma Ligands
The labeling of putative sigma-2 receptor-related proteins by this compound can be modulated by the presence of other sigma ligands. Research has shown that preincubation with sigma-2 selective ligands can influence the extent of this compound labeling of these proteins. aacrjournals.org For instance, a sigma-2 selective ligand was observed to inhibit the labeling of the 42 kDa protein while enhancing the labeling of the 36 and 9.3 kDa proteins in a dose-dependent manner. aacrjournals.org This modulation by sigma ligands further supports the association of these proteins with sigma-2 receptor binding sites and provides insights into the pharmacological characteristics of these sites.
Dopamine (B1211576) Transporter (DAT) System Interference
Beyond its interactions with sigma receptors, this compound also interferes with the dopamine transporter (DAT) system, a key component in the reuptake of dopamine in the brain. wikipedia.orgnih.gov
In Vitro Inactivation of the Neuronal Dopamine Uptake Carrier
This compound has been shown to cause irreversible inactivation of the neuronal dopamine uptake carrier in in vitro studies. nih.govnih.govnih.govnih.gov This irreversible effect on the dopamine transporter means that this compound forms a stable association with the transporter, preventing it from effectively clearing dopamine from the synaptic cleft. nih.gov Studies using [³H]mazindol binding to label the dopamine uptake complex in mouse striatum in vitro demonstrated that pre-treatment with this compound and subsequent washing resulted in a lower density of mazindol binding sites, indicating irreversible blockade. nih.gov The presence of cocaine, a known DAT inhibitor, was found to protect the mazindol binding sites from this compound's action, suggesting that this compound and mazindol bind to the same site on the dopamine uptake carrier. nih.gov The irreversible nature of this compound's action on the DAT is supported by the observation that the inhibition of mazindol binding remained consistent over several hours after this compound removal. nih.gov Furthermore, the increased potency of this compound in inhibiting mazindol binding under slightly alkaline conditions is consistent with an acylation mechanism at the mazindol binding sites on the dopamine uptake carrier. nih.gov
Effects on Dopamine Uptake Sites and Their Labeling In Vivo
In vitro experiments using mouse striatal preparations demonstrated that this compound inactivates the carrier responsible for neuronal dopamine uptake nih.gov. However, ex vivo studies conducted 2 and 24 hours after intravenous administration of this compound in mice did not reveal changes in the binding of [³H]cocaine to striatal membranes or in the uptake of [³H]dopamine into synaptosomes or slices nih.gov. Furthermore, in vivo experiments performed 24 hours after this compound pretreatment showed no effect on the selective labeling of dopamine uptake sites in the mouse striatum with [³H]GBR 12935 nih.gov. Despite the lack of observed changes in direct labeling or uptake in these in vivo and ex vivo conditions, this compound was found to antagonize the locomotor stimulation induced by dopamine uptake blockers such as methylphenidate, mazindol, cocaine, and GBR 12909 in vivo 24 hours post-treatment nih.gov. This suggests that while this compound may not acutely alter the number or affinity of dopamine uptake sites detectable by these methods in vivo at this time point, its prior action on the dopamine transporter system impacts the functional response to uptake inhibitors nih.gov.
Modulation of Dopamine Catabolism and Metabolite Levels
This compound has been shown to influence dopamine metabolism, leading to alterations in the levels of its metabolites in the brain nih.gov.
Increase in Homovanillic Acid in Brain Regions
Twenty-four hours after treatment with this compound, an increase in homovanillic acid (HVA) levels was observed in all brain regions studied in mice, including the striatum, olfactory tubercle, and cerebral cortex nih.gov. Homovanillic acid is a major metabolite of dopamine, produced through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) wikipedia.orgmdpi.com. An increase in HVA can indicate an increased rate of dopamine catabolism nih.govwikipedia.org.
Data on Homovanillic Acid Levels Post-Metaphit Treatment:
| Brain Region | Change in HVA Levels (24h post-Metaphit) |
|---|---|
| Striatum | Increase |
| Olfactory Tubercle | Increase |
Note: This table summarizes findings from reference nih.gov. Specific quantitative data was not available in the provided snippets.
This observed increase in HVA levels in this compound-treated mice could potentially explain the lack of locomotor stimulation by dopamine uptake blockers in these animals, as a rapid breakdown of extracellularly accumulated dopamine might be occurring nih.gov.
Interactions with Other Neurotransmitter and Ion Channel Systems
Beyond its effects on the dopaminergic system, this compound's interactions with other neurotransmitter receptors and ion channels have been investigated.
Gamma-Aminobutyric Acid (GABA) Receptor Complex Studies
Research has explored the effects of this compound on the gamma-aminobutyric acid (GABA) receptor complex nih.govresearchgate.net. The GABA receptor complex, particularly the GABAA receptor, is a ligand-gated ion channel that mediates fast inhibitory neurotransmission wikipedia.orgnih.govelifesciences.org. Studies using [³H]muscimol binding to the GABA receptor complex in mice 24 hours after this compound pretreatment did not detect any changes in ex vivo receptor binding nih.gov. This suggests that at this time point, this compound does not significantly alter the binding characteristics of the GABA receptor complex as measured by [³H]muscimol displacement nih.gov.
Voltage-Dependent Sodium Channel Receptor Analysis
Investigations have also examined the potential interactions of this compound with voltage-dependent sodium channels nih.govresearchgate.net. These channels are crucial for the initiation and propagation of action potentials in neurons mdpi.com. While some evidence suggests that higher concentrations of this compound might inhibit electrically induced overflow of radioactivity, potentially due to blockade of voltage-dependent sodium channels, ex vivo receptor binding studies using [³H]batrachotoxinin A20-alpha-benzoate on the voltage-dependent sodium channel receptor 24 hours after this compound pretreatment did not detect any changes nih.govresearchgate.net. This indicates that similar to the GABA receptor, this compound's impact on voltage-dependent sodium channels may not be evident through ex vivo binding assays at this specific time point nih.gov.
Lack of Antagonism for Norepinephrine (B1679862) or GABA Inhibitory Effects
Electrophysiological studies investigating the effects of this compound on neuronal activity have provided insights into its interactions with norepinephrine and GABA. In experiments conducted on rat cerebellar Purkinje neurons, this compound was applied locally to assess its influence on inhibitory effects mediated by these neurotransmitters. nih.govnih.gov
The findings from these studies indicate that this compound does not antagonize the inhibitory effects produced by locally applied norepinephrine or gamma-aminobutyric acid. nih.govnih.govcapes.gov.br This suggests that despite its potent and irreversible actions at other binding sites, this compound does not block the normal inhibitory signaling pathways mediated by norepinephrine or GABA in this neuronal context. nih.govnih.gov
Neuropharmacological Effects and Behavioral Correlates of Metaphit Administration
Central Nervous System Manifestations
Metaphit has been shown to induce significant alterations in central nervous system function, notably the induction of audiogenic seizures in murine models.
Induction of Audiogenic Seizures in Murine Models
This compound, an analog of phencyclidine (PCP) with an acylating isothiocyanate group, has been demonstrated to induce audiogenic clonic to clonic-tonic seizures in mice when exposed to auditory stimulation 24 hours after administration. nih.gov Rodents, including mice, rats, and guinea pigs, can be made prone to audiogenic epilepsy through this compound injections. mdpi.comencyclopedia.pub This effect is thought to involve an increase in general brain excitability. cabidigitallibrary.org The seizure response to sound stimulation in mice, rats, and guinea pigs treated with this compound is phenomenologically similar, suggesting a common susceptibility to audiogenic stimulation induced by the compound. researchgate.net
Temporal Dynamics of Seizure Susceptibility Development Post-Administration
The incidence and severity of audiogenic seizures in this compound-treated rats increase over time, peaking typically between 7 and 12 hours after administration. researchgate.net In mice, susceptibility to audiogenic seizures is greatest at 24 hours after this compound administration. nih.gov Following this peak, the susceptibility gradually decreases, with no response to audiogenic stimulation recorded by 31 hours in rats. researchgate.net The development of seizure susceptibility over time after this compound administration follows a distinct pattern, reaching a maximum at a specific time point before declining. researchgate.netnih.gov
An interactive data table illustrating the temporal dynamics of audiogenic seizure susceptibility post-metaphit administration could be constructed based on detailed experimental data showing seizure incidence and severity at various time points. Based on the provided search results, a conceptual representation of this data is as follows:
| Time Post-Metaphit Administration | Seizure Incidence | Seizure Severity (e.g., Mean Grade) |
| 1 hour | Initial signs | Low |
| 7-12 hours (Rats) | Highest incidence and severity | Highest |
| 18-24 hours (Mice) | Peak susceptibility | Not specified, but susceptibility is greatest |
| 31 hours (Rats) | No response | 0 |
Correlation with Brain this compound Concentrations
Studies have investigated the relationship between this compound concentrations in the brain and the development of seizure susceptibility. One minute after administration of [3H]this compound at a dose sufficient to induce audiogenic seizure susceptibility 24 hours later, the brain level was measured at 49 pmol/mg tissue. nih.gov This level decreased continuously over time, reaching 12 pmol/mg at 1 hour, 6 pmol/mg at 4 hours, and 1.4 pmol/mg at 24 hours. nih.gov Notably, the time course of brain this compound levels, which shows a continuous decrease, is entirely different from the time course of seizure susceptibility development, which peaks at 18-24 hours. nih.gov Although this compound concentrations are high enough during the initial hours to potentially acylate receptors, the peak of seizure susceptibility occurs when brain this compound levels are significantly lower. nih.gov
An interactive data table summarizing brain this compound concentrations over time could be presented as follows:
| Time Post-[3H]this compound Administration | Brain this compound Concentration (pmol/mg tissue or μM) |
| 1 minute | 49 |
| 1 hour | 12 |
| 4 hours | 6 |
| 24 hours | 1.4 |
Note: This table is based on the data provided in search result nih.gov. The unit is specified as pmol/mg tissue or μM if evenly distributed.
Locomotor Activity Modulation
This compound has also been shown to modulate locomotor activity, particularly in the context of psychostimulant effects.
Prevention of Psychostimulant-Induced Locomotor Activation
This compound has been found to prevent locomotor activation induced by various psychostimulants in mice. researchgate.netnih.gov Specifically, 24 hours after pretreatment with this compound, the locomotor stimulation induced by blockers of dopamine (B1211576) uptake was antagonized. nih.gov However, this compound did not antagonize the locomotor stimulation evoked by amphetamine, despite amphetamine's effect involving dopamine release by the same carrier that translocates dopamine into the terminal. researchgate.net The results suggest that this compound may antagonize cocaine-induced locomotor stimulation by acylating cocaine binding sites on dopaminergic nerve terminals. nih.gov
Antagonism of Dopamine Uptake Blocker-Induced Stimulation
This compound antagonizes the locomotor stimulation induced by dopamine uptake blockers such as methylphenidate, mazindol, cocaine, and GBR 12909 in mice 24 hours after pretreatment. nih.gov This antagonism suggests an interference with the dopaminergic system. researchgate.netnih.gov While in vitro experiments showed that this compound inactivated the carrier involved in the neuronal uptake of dopamine, ex vivo experiments 2 and 24 hours after administration did not reveal changes in the binding of [3H]cocaine to striatal membranes or in the uptake of [3H]dopamine into synaptosomes or slices. nih.gov Selective labeling of dopamine uptake sites in the striatum with [3H]GBR 12935 was also unaffected 24 hours after this compound treatment. nih.gov An increase in homovanillic acid, a dopamine metabolite, was observed in various brain regions 24 hours after this compound treatment, which could indicate a greater rate of dopamine catabolism. nih.gov This increased catabolism might explain the lack of locomotor stimulation by dopamine uptake blockers in this compound-treated animals, resulting from a rapid breakdown of extracellularly accumulated dopamine. researchgate.netnih.gov
Differential Effects on Amphetamine and Phencyclidine-Induced Locomotion
Studies have explored the effects of this compound on locomotor activity induced by different psychostimulants. This compound pretreatment did not antagonize amphetamine-induced stereotyped behavior. researchgate.netstudfile.net In contrast, this compound administered intracerebroventricularly (ICV) prior to PCP administration effectively antagonized PCP-induced stereotyped behavior and ataxia. researchgate.netstudfile.net This antagonism of PCP's behavioral effects by this compound was found to be dose-dependent and specific, as it did not affect amphetamine-induced stereotyped behavior. studfile.net
However, other research suggests a more complex interaction regarding locomotor activity. Intra-accumbens injections of this compound resulted in a dose-dependent reduction of PCP-induced hyperactivity. nih.gov Interestingly, this effect was also observed with intra-accumbens injections of equimolar concentrations of PCP, but not with the local anesthetic procaine. nih.gov Furthermore, intra-accumbens this compound prevented d-amphetamine-induced hyperactivity and significantly depleted dopamine content in the nucleus accumbens, effects not seen after intracerebral PCP administration. nih.gov These findings suggest that this compound may produce a functional antagonism of PCP-induced locomotor activity through presynaptic mechanisms that are not directly related to specific blockade of PCP receptors. nih.gov
Another study indicated that this compound antagonized the locomotor stimulation induced by blockers of dopamine uptake (such as methylphenidate, mazindol, cocaine, and GBR 12909) but not that induced by drugs affecting locomotion through other mechanisms, including amphetamine and phencyclidine. nih.gov
Phencyclidine-Like Stereotyped Behavior and Ataxia
This compound itself can produce PCP-like stereotyped behavior and ataxia, although it is considered a very weak PCP agonist. umich.eduresearchgate.netstudfile.netgovinfo.govnih.gov At doses of 2 µmol/rat and larger administered ICV, this compound produced these effects in a percentage of rats. researchgate.netnih.gov Lower doses of this compound (1 µmol/rat ICV) were found to antagonize the ability of PCP to induce stereotyped behavior and ataxia for several days following pretreatment. nih.gov This antagonism was dose-dependent. researchgate.netstudfile.net When administered intravenously, this compound also antagonized PCP-induced stereotyped behavior, but not ataxia. nih.gov
The observation that this compound did not antagonize the induction of stereotyped behavior or ataxia by (-)-cyclazocine (B29180) provides evidence that PCP receptors and sigma opioid receptors may be different. researchgate.netstudfile.net
Dopamine Depletion in Specific Brain Regions (e.g., Nucleus Accumbens)
Research indicates that this compound can interfere with the dopaminergic system. Intra-accumbens injections of this compound significantly depleted dopamine content in the nucleus accumbens. nih.gov This effect was not observed after intracerebral administration of PCP. nih.gov In in vitro experiments, this compound was shown to inactivate the carrier involved in the neuronal uptake of dopamine in mouse striatal preparations. nih.gov Twenty-four hours after treatment with this compound, an increase in homovanillic acid, a dopamine metabolite, was observed in various brain regions, including the striatum, olfactory tubercle, and cerebral cortex. nih.gov This increase in homovanillic acid could suggest an increased rate of dopamine catabolism in this compound-treated animals. nih.gov
Electrophysiological Analyses in Neuronal Circuits
Effects on Rat Cerebellar Purkinje Neuron Discharge
Electrophysiological studies have examined the effects of this compound on neuronal activity, particularly in rat cerebellar Purkinje neurons. This compound, when applied locally to Purkinje neurons, has a reversible depressant action on their discharge, typically lasting for 5-20 minutes. nih.govnih.govpnas.orgpnas.org
Antagonism of Phencyclidine Electrophysiological Actions in Cerebellum and Hippocampus
This compound has been shown to antagonize the electrophysiological effects of PCP in the cerebellum. Following the initial reversible depressant effect of locally applied this compound on Purkinje neurons, PCP-induced inhibition is blocked, and this blockade is irreversible, lasting for over an hour despite repeated applications of PCP. nih.govnih.govpnas.orgpnas.org This antagonism was only observed when the dose of this compound was sufficient to cause a transient depression of Purkinje neuron discharge. nih.govpnas.orgpnas.org this compound did not antagonize the inhibitory effects of locally applied norepinephrine (B1679862) or gamma-aminobutyric acid (GABA) on Purkinje neurons, suggesting a specific interaction with PCP's actions. nih.govnih.govpnas.orgpnas.org
In the cerebellum, the depressant effects induced by PCP or dexoxadrol (B1663360), a sigma receptor agonist, were significantly antagonized by this compound. nih.gov However, the effect of levoxadrol, the (-) isomer of dexoxadrol, was not affected by this compound. nih.gov This supports the idea that this compound causes a pharmacologically specific and irreversible antagonism of the effects of both PCP and dexoxadrol in the cerebellum, suggesting similar electrophysiological mechanisms of action for PCP and sigma opioid agonists in this brain region. nih.gov
Electrophysiological Interactions with Cyclazocine (B1219694) Isomers
Electrophysiological interactions between this compound and stereoisomers of cyclazocine have been investigated in rat cerebellar Purkinje neurons. Both (+)- and (-)-cyclazocine caused a dose-dependent and reversible slowing of Purkinje neuron discharge. jneurosci.orgjneurosci.org The blockade of the effects of (-)-cyclazocine required both high doses of naloxone (B1662785) and the presence of this compound. jneurosci.orgjneurosci.org In contrast, the responses to (+)-cyclazocine were blocked by this compound alone on most cerebellar Purkinje neurons. jneurosci.orgjneurosci.org These findings suggest that the depressant effect of (+)-cyclazocine in cerebellar Purkinje neurons is primarily mediated through PCP receptors, while the responses to (-)-cyclazocine appear to involve activity at both PCP and kappa opioid receptors. jneurosci.orgjneurosci.org
Compound PubChem CID this compound 114745 wikipedia.orgwikidata.orgnih.gov Phencyclidine 6468 wikipedia.orguni.luwikipedia.orgnih.gov Amphetamine 3007 au.dkuni.luguidetopharmacology.org Cyclazocine 19143 wikipedia.orgnih.gov (+)-Cyclazocine 6603759 nih.gov (-)-Cyclazocine 21779964 guidetopharmacology.org Dexoxadrol Not explicitly found in search results with CID, but mentioned as a sigma receptor agonist. Levoxadrol Not explicitly found in search results with CID, but mentioned as the (-) isomer of dexoxadrol.
Data Tables:
Table 1: Antagonism of Behavioral Effects by this compound
| Pretreatment Drug | Challenge Drug | Behavioral Effect Antagonized by this compound Pretreatment | Specificity |
| This compound (ICV) | PCP (ICV) | Stereotyped behavior, Ataxia | Yes (did not antagonize amphetamine-induced stereotyped behavior) researchgate.netstudfile.net |
| This compound (ICV) | Amphetamine | Stereotyped behavior | No researchgate.netstudfile.net |
| This compound (IV) | PCP (peripheral) | Stereotyped behavior | Yes (did not antagonize ataxia) studfile.netnih.gov |
| This compound (ICV) | (-)-Cyclazocine | Stereotyped behavior, Ataxia | No researchgate.netstudfile.net |
Table 2: Effects of Intra-Accumbens this compound on Locomotion and Dopamine
| Intra-Accumbens Injection | Effect on PCP-Induced Hyperactivity | Effect on d-Amphetamine-Induced Hyperactivity | Effect on Accumbens Dopamine Content |
| This compound | Dose-dependent reduction | Prevented | Significantly depleted |
| PCP (equimolar) | Mimicked this compound effect | Not studied in this context | Not seen |
| Procaine | No effect | Not studied in this context | Not studied in this context |
Table 3: Electrophysiological Effects of this compound on Rat Cerebellar Purkinje Neurons
| Drug Applied Locally | Initial Effect on Purkinje Neuron Discharge | Effect of this compound Pretreatment |
| This compound | Reversible depression (5-20 min) nih.govnih.govpnas.orgpnas.org | N/A |
| PCP | Inhibition nih.govnih.govpnas.orgpnas.org | Blocked (irreversible) nih.govnih.govpnas.orgpnas.org |
| Norepinephrine | Inhibition nih.govnih.govpnas.orgpnas.org | Not antagonized nih.govnih.govpnas.orgpnas.org |
| GABA | Inhibition nih.govnih.govpnas.orgpnas.org | Not antagonized nih.govnih.govpnas.orgpnas.org |
| Dexoxadrol | Depression nih.gov | Markedly antagonized nih.gov |
| Levoxadrol | Depression nih.gov | Not affected nih.gov |
Table 4: Electrophysiological Interactions of this compound and Cyclazocine Isomers on Rat Cerebellar Purkinje Neurons
| Cyclazocine Isomer Applied Locally | Effect on Purkinje Neuron Discharge | Blockade by this compound Alone | Blockade by High-Dose Naloxone and this compound | Primary Receptor Mediation (Suggested) |
| (+)-Cyclazocine | Dose-dependent, reversible slowing jneurosci.orgjneurosci.org | Yes (on most neurons) jneurosci.orgjneurosci.org | Not required for blockade by this compound alone jneurosci.orgjneurosci.org | PCP receptors jneurosci.orgjneurosci.org |
| (-)-Cyclazocine | Dose-dependent, reversible slowing jneurosci.orgjneurosci.org | No (required naloxone) jneurosci.orgjneurosci.org | Yes jneurosci.orgjneurosci.org | PCP and kappa opioid receptors jneurosci.orgjneurosci.org |
PCP Receptor-Mediated Depressant Reactions of (+)-Cyclazocine
Electrophysiological studies have shown that local application of (+)-cyclazocine results in a dose-dependent and reversible slowing of Purkinje neuron discharge. jneurosci.orgjneurosci.org These responses to (+)-cyclazocine were found to be blocked by this compound alone on most cerebellar Purkinje neurons. jneurosci.orgjneurosci.org This finding strongly suggests that the depressant reaction of (+)-cyclazocine in these neurons is primarily mediated through PCP receptors. jneurosci.orgjneurosci.org The component of the cyclazocine response sensitive to this compound is thought to represent actions at the PCP/sigma site. jneurosci.org this compound's ability to specifically and irreversibly block the electrophysiological effects of PCP in the cerebellum supports its role as a selective blocker of PCP receptors. jneurosci.org
Involvement of Kappa Opioid Receptors in (-)-Cyclazocine Responses
In contrast to (+)-cyclazocine, the blockade of (-)-cyclazocine effects in cerebellar Purkinje neurons required the presence of both high doses of naloxone and this compound. jneurosci.orgjneurosci.org Naloxone is an opioid receptor antagonist. jneurosci.org This indicates that the responses to (-)-cyclazocine are not solely mediated by PCP receptors. jneurosci.orgjneurosci.org The requirement for both naloxone and this compound to antagonize the effects of (-)-cyclazocine suggests that both PCP and kappa opioid receptor mechanisms are involved in the Purkinje neuron responses to this isomer. jneurosci.orgjneurosci.org Therefore, the depressant effects of (-)-cyclazocine appear to be due to activity at both PCP and kappa opioid receptors. jneurosci.orgjneurosci.org The component of the (-)-cyclazocine response in the cerebellum sensitive to high doses of naloxone might represent a kappa opiate receptor interaction. jneurosci.org This aligns with the understanding that (-)-cyclazocine has activity at both PCP and kappa mechanisms in the cerebellum. jneurosci.org
The differential blockade patterns observed with this compound and naloxone for the cyclazocine stereoisomers highlight the distinct receptor profiles of (+)-cyclazocine and (-)-cyclazocine in cerebellar Purkinje neurons.
| Compound | PCP Receptor Interaction (this compound Sensitivity) | Kappa Opioid Receptor Interaction (High-Dose Naloxone Sensitivity) | Primary Mediation in Cerebellar Purkinje Neurons |
| (+)-Cyclazocine | Blocked by this compound alone | Not required for blockade | Primarily PCP receptors |
| (-)-Cyclazocine | Blocked by this compound (in conjunction with naloxone) | Blocked by high-dose naloxone (in conjunction with this compound) | Both PCP and Kappa Opioid Receptors |
Methodological Approaches in Metaphit Research
In Vitro Experimental Paradigms
In vitro studies have been fundamental in characterizing the binding profile and functional effects of Metaphit at the receptor and transporter level. These paradigms allow for controlled examination of the compound's interactions with specific molecular targets.
Receptor binding assays are crucial for determining the affinity and mechanism of interaction between a ligand like this compound and its target receptors. These assays typically use radiolabeled compounds (radioligands) to quantify binding in tissue preparations. Research on this compound has utilized several key radioligands to probe its effects on phencyclidine (PCP), sigma (σ), and other receptor systems.
This compound has been shown to be an irreversible, non-competitive antagonist at the PCP site on the N-methyl-D-aspartate (NMDA) receptor. nih.govsigmaaldrich.com Studies using the PCP analog [3H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) in guinea pig brain membranes demonstrated that this compound irreversibly inhibits its binding. nih.govnih.gov The concentration of this compound required to produce 50% inhibition (IC50) of [3H]TCP binding was determined to be 10 µM. nih.gov The effects of this compound on NMDA-induced acetylcholine (B1216132) release were found to parallel a loss of [3H]TCP binding sites, indicating a lasting action on PCP receptors associated with the NMDA complex. nih.gov
The interaction of this compound with sigma receptors has been characterized as an irreversible, competitive inhibition. nih.gov Using guinea pig brain membranes, researchers found this compound differentially inhibited the binding of various sigma receptor radioligands. nih.gov It was most potent at inhibiting the binding of [3H]DTG (1,3-di-o-tolylguanidine), with an IC50 of 2 µM. nih.gov Inhibition of 3H-3-PPP ((+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine) binding required a higher concentration (IC50 = 10 µM), and inhibition of 3H-SKF 10,047 ((+)-N-allylnormetazocine) binding was weaker still (IC50 = 50 µM). nih.gov
Investigations into other receptor systems have also been conducted. In ex vivo binding studies in mice pretreated with this compound, no changes were detected in the binding of [3H]muscimol to the gamma-aminobutyric acid (GABA) receptor complex or [3H]batrachotoxinin A20-alpha-benzoate to the voltage-dependent sodium channel. nih.gov Similarly, ex vivo experiments revealed no alterations in the binding of [3H]cocaine to striatal membranes following this compound administration. nih.gov
| Radioligand | Target Site/Receptor | Preparation | Key Research Finding | Reference(s) |
| [3H]TCP | PCP Receptor (on NMDA complex) | Guinea Pig Brain Membranes | Irreversible, non-competitive inhibition with an IC50 of 10 µM. | nih.gov |
| [3H]DTG | Sigma Receptor | Guinea Pig Brain Membranes | Irreversible, competitive inhibition with an IC50 of 2 µM. | nih.gov |
| 3H-3-PPP | Sigma Receptor | Guinea Pig Brain Membranes | Irreversible, competitive inhibition with an IC50 of 10 µM. | nih.gov |
| 3H-SKF 10,047 | Sigma Receptor | Guinea Pig Brain Membranes | Irreversible, competitive inhibition with an IC50 of 50 µM. | nih.gov |
| [3H]muscimol | GABA Receptor Complex | Mouse Brain (ex vivo) | No change in binding 24h after this compound pretreatment. | nih.gov |
| [3H]batrachotoxinin A20-alpha-benzoate | Voltage-Dependent Sodium Channel | Mouse Brain (ex vivo) | No change in binding 24h after this compound pretreatment. | nih.gov |
| [3H]cocaine | Dopamine (B1211576) Transporter | Mouse Striatal Membranes (ex vivo) | No change in binding 2h or 24h after this compound administration. | nih.gov |
To understand this compound's impact on neurotransmitter transport, neuronal uptake studies have been performed. These experiments measure the accumulation of radiolabeled neurotransmitters into nerve terminals (synaptosomes) or brain tissue slices. Research has demonstrated that this compound irreversibly inhibits the neuronal uptake of dopamine. nih.gov
In vitro experiments using preparations from the mouse striatum showed that this compound inactivated the carrier involved in [3H]dopamine uptake. nih.gov Preincubation of rat striatal synaptosomes with this compound also resulted in an irreversible inhibition of [3H]dopamine uptake. nih.gov Interestingly, a distinction was observed between in vitro and ex vivo results; while this compound clearly inactivated the dopamine transporter in direct tissue preparations, no changes in the uptake of [3H]dopamine into synaptosomes or slices were seen in ex vivo experiments conducted 2 and 24 hours after its intravenous administration to mice. nih.gov
The preparation of specific neural tissues is a critical step for in vitro assays. Research on this compound has utilized well-defined membrane preparation techniques to isolate the receptors and transporters of interest.
Guinea Pig Brain Membranes have been a key preparation for studying this compound's effects on PCP and sigma receptors. nih.gov This preparation provides a rich source of these receptors, allowing for detailed characterization of binding inhibition, as demonstrated in the differential effects of this compound on various sigma receptor radioligands. nih.gov
Striatal Membranes and synaptosomes prepared from the striatum of rats and mice have been extensively used to investigate this compound's actions on the dopaminergic system. nih.govnih.gov The striatum is densely populated with dopamine transporters, making these preparations ideal for studying the compound's ability to inhibit [3H]dopamine uptake and bind to dopamine transporter-associated sites labeled by ligands like [3H]cocaine. nih.gov
Cell culture models offer a homogenous and controlled environment to study specific cellular processes and receptor functions. In this compound research, MCF-7 breast tumor cells have been used as a model system to investigate sigma receptors. uth.gr These cells are known to express sigma-2 receptors, providing a platform to probe the compound's interaction with this receptor subtype in a non-neuronal context. uth.gr
In Vivo Animal Models
In vivo models are essential for understanding the physiological and behavioral consequences of a compound's molecular actions within a living organism.
A significant in vivo finding is that this compound can induce susceptibility to audiogenic (sound-induced) seizures in mice. nih.gov In this model, mice administered this compound exhibit clonic or clonic-tonic seizures when exposed to a loud auditory stimulus 24 hours later. nih.gov This model has been used to probe the underlying neurochemical changes that lead to this seizure-prone state. Researchers investigated various receptor systems associated with excitatory and inhibitory neural networks at the time of peak seizure susceptibility. Despite the profound behavioral effect, ex vivo receptor binding studies on the brains of these mice did not detect changes in binding to the GABA receptor complex or the voltage-dependent sodium channel. nih.gov A modest 20% reduction in the in vivo labeling of the PCP site within the NMDA receptor complex was observed in cortical and midbrain regions. nih.gov
Models for Locomotor Activity Assessment in Mice
The study of locomotor activity in mice serves as a crucial behavioral assay to understand the effects of psychoactive compounds. These assessments are typically conducted in open-field arenas, where the movement of the animal is tracked and analyzed. Parameters such as distance traveled, speed, and time spent in different zones of the arena are recorded to quantify the level of activity.
In the context of this compound, a derivative of phencyclidine (PCP), research has shown that it can prevent PCP-induced hyperactivity in rats. nih.gov This suggests that this compound functionally antagonizes the locomotor-activating effects of PCP. nih.gov The underlying mechanism for this effect is thought to be related to presynaptic actions rather than a direct blockade of PCP receptors. nih.gov
| Parameter | Observation | Source |
| Effect of this compound on PCP-induced Hyperactivity | Prevents the increase in locomotor activity | nih.gov |
| Proposed Mechanism | Functional antagonism through presynaptic mechanisms | nih.gov |
This table summarizes the reported effects of this compound on locomotor activity in rodent models.
Discriminative Stimulus Paradigms in Pigeons and Rhesus Monkeys
Discriminative stimulus paradigms are powerful behavioral tools used to assess the subjective effects of drugs in animals. In these paradigms, an animal is trained to make a specific response to receive a reward after the administration of a particular drug, and a different response after the administration of a vehicle (e.g., saline). Once the animal has learned to discriminate between the drug and the vehicle, other compounds can be tested to see if they produce the same subjective effects as the training drug, a phenomenon known as generalization.
While this methodology has been extensively used to study the stimulus properties of a wide range of compounds in both pigeons and rhesus monkeys, a comprehensive search of the scientific literature did not yield specific studies that have utilized this compound as a discriminative stimulus in these animal models.
Brain Level Measurements (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique used to separate, identify, and quantify components in a mixture. In neuroscience research, HPLC coupled with electrochemical detection is a common method for measuring the concentrations of monoamine neurotransmitters (such as dopamine, norepinephrine (B1679862), and serotonin) and their metabolites in brain tissue samples. nih.govnih.gov This technique allows researchers to investigate how a compound affects the synthesis, release, and metabolism of these key neurotransmitters.
Despite the utility of this technique for neurochemical profiling, specific studies employing HPLC to measure brain level changes of neurotransmitters following the administration of this compound could not be identified in the reviewed literature.
Ex Vivo Neurochemical and Receptor Labeling Studies
Ex vivo studies involve the analysis of tissues from an animal that has been treated with a substance. In the context of neuropharmacology, ex vivo neurochemical studies can provide insights into the effects of a compound on the nervous system. A common technique is ex vivo receptor autoradiography, where a radiolabeled ligand is administered to a live animal. After a period of time, the animal is euthanized, and the brain is sectioned and exposed to film or a phosphor imaging system to visualize the distribution and density of the target receptors. nih.govinvivopharm.com This method can be used to determine if a compound binds to specific receptors in the brain and can also be used to assess receptor occupancy. giffordbioscience.com
A thorough review of available scientific literature did not reveal specific ex vivo neurochemical or receptor labeling studies that have been conducted with this compound.
Electrophysiological Recording Techniques (e.g., Micropressure Ejection on Purkinje Neurons)
Electrophysiological techniques are used to study the electrical properties of neurons. In vivo and in vitro recordings can measure changes in neuronal firing rate and pattern in response to the application of a chemical compound. Micropressure ejection, also known as iontophoresis, is a technique that allows for the precise, localized application of a substance onto the surface of a neuron while its electrical activity is being recorded.
Purkinje neurons are the principal output neurons of the cerebellar cortex and play a critical role in motor coordination and learning. Studying the effects of compounds on the electrophysiological properties of Purkinje cells can provide valuable information about their potential impact on cerebellar function.
Specific electrophysiological studies investigating the effects of this compound applied via micropressure ejection onto Purkinje neurons have not been reported in the scientific literature reviewed for this article.
Molecular Labeling and Protein Identification Techniques (e.g., Western Blotting with Anti-PCP Antibody)
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell lysate. nih.govnih.gov The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. nih.govnih.gov
In the context of this compound research, because it is a derivative of PCP, an anti-PCP antibody could potentially be used in a Western blot to identify proteins that this compound binds to. This could help in elucidating the molecular targets of this compound. The process would involve treating brain tissue or cells with this compound, preparing a protein lysate, running a Western blot, and then using an anti-PCP antibody to detect any proteins that have formed a covalent bond with this compound.
However, a review of the scientific literature did not yield any studies that have specifically used Western blotting with an anti-PCP antibody to identify proteins labeled by this compound.
Therapeutic and Diagnostic Potential of Metaphit Analogs in Research
Role as a Selective Acylating Ligand in Receptor Characterization
Metaphit's ability to acylate, or form a covalent bond with, specific binding sites allows for their irreversible labeling and subsequent characterization. This property is crucial in isolating and studying receptors and transporters in detail wikipedia.org.
Significance in Studying Cocaine Receptor and Dopamine (B1211576) Transporter
This compound was notably the first acylating ligand employed in the study of the cocaine receptor wikipedia.org. Research has shown that this compound can interact with components of the dopamine nerve terminal in rat striatal tissue capes.gov.br. In in vitro experiments, this compound was found to irreversibly inhibit synaptosomal [³H]dopamine uptake, indicating an interaction with the dopamine transporter (DAT) capes.gov.br. It also inhibited the binding of [³H]methylphenidate, a marker for the dopamine transport complex, suggesting an interaction with a subunit of the DAT capes.gov.br. While initial in vivo studies in mice showed no changes in [³H]cocaine binding to striatal membranes or [³H]dopamine uptake into synaptosomes or slices 2 and 24 hours after intravenous administration, this compound did antagonize the locomotor stimulation induced by dopamine uptake blockers like cocaine, methylphenidate, mazindol, and GBR 12909 nih.gov. This suggests a complex interaction with the dopaminergic system, potentially involving presynaptic mechanisms nih.govnih.gov. The cocaine receptor is understood to be associated with dopamine uptake inhibition, and the potencies of cocaine-like drugs in self-administration studies correlate with their potencies in inhibiting binding to dopamine transporters nih.gov.
Utility in Differentiating Sigma Receptor Subtypes
Sigma receptors are categorized into at least two subtypes, sigma-1 (σ1) and sigma-2 (σ2), each possessing distinct characteristics and functions scbt.comsigmaaldrich.comfrontiersin.orgoncotarget.com. This compound has demonstrated selectivity for sigma receptors, engaging in specific interactions that modulate receptor activity scbt.com. The (+)-stereoisomer of benzomorphans, such as (+)-N-allylnormetazocine (SKF 10,047), is a prototypical ligand for the σ1 receptor and was instrumental in its discovery and characterization wikipedia.orgtocris.comnih.govguidetoimmunopharmacology.org. While the precise role of this compound in differentiating sigma receptor subtypes is an area of ongoing research, its selective interaction with sigma receptors highlights its potential as a tool for further delineating the functions and pharmacological profiles of these subtypes scbt.com.
Implications for Understanding Psychostimulant Mechanisms
Psychostimulants, including cocaine and amphetamine, exert their effects largely by increasing central dopamine neurotransmission nih.govascls.orgneurosciencenews.com. This compound has been shown to interfere with the dopaminergic system nih.gov. In mice, this compound prevented locomotor activation induced by various psychostimulants nih.gov. This effect was observed against dopamine uptake blockers but not against drugs acting through other mechanisms, such as amphetamine and phencyclidine nih.gov. Furthermore, intra-accumbens injections of this compound prevented d-amphetamine-induced hyperactivity and significantly depleted dopamine content in the nucleus accumbens nih.gov. These findings suggest that this compound can functionally antagonize psychostimulant-induced behaviors, potentially through presynaptic mechanisms affecting dopamine levels, offering insights into the complex mechanisms underlying psychostimulant action nih.govnih.gov.
Contribution to Research on Phencyclidine Pharmacology and Antagonism
As a derivative of phencyclidine (PCP), this compound has been investigated for its potential as a PCP antagonist nih.govnih.gov. This compound is postulated to bind irreversibly to PCP receptors nih.gov. Electrophysiological studies in rat cerebellar Purkinje neurons demonstrated that this compound can block PCP-induced inhibition irreversibly after an initial transient depressant action nih.gov. This suggests that this compound can act as an irreversible antagonist of PCP at certain sites in the cerebellum nih.gov. However, studies have also indicated that this compound's effects may be mediated by sites not involved in PCP-induced passive avoidance deficits and not directly related to the NMDA receptor complex, the primary target of PCP wikipedia.org. Research on the antagonism of PCP-induced locomotor behavior by this compound in rats also suggested mechanisms unrelated to specific blockade of PCP receptors, potentially involving effects on dopamine content in the nucleus accumbens nih.gov. These findings highlight the complex pharmacological profile of this compound and its utility in dissecting the diverse actions of PCP.
Potential as a Pharmacological Probe for Investigating Neurological Phenomena (e.g., Seizure Mechanisms)
Given its interactions with NMDA receptors, sigma receptors, and the dopamine transporter, all of which are implicated in various neurological processes, this compound holds potential as a pharmacological probe for investigating neurological phenomena. While direct evidence specifically linking this compound to the study of seizure mechanisms was not prominently found in the provided search results, the involvement of NMDA receptors and sigma receptors in excitability and neuronal signaling suggests a potential area for research. For instance, NMDA receptors play a critical role in synaptic plasticity and neuronal communication, and their dysregulation can contribute to excitotoxicity and seizures ontosight.ai. Sigma-1 receptors have been shown to modulate NMDA receptor electrophysiology and have been implicated in neuroprotection and neuronal excitability sigmaaldrich.comfrontiersin.org. The ability of this compound to interact with these targets, particularly through irreversible binding, could make it a valuable tool for researchers studying the molecular mechanisms underlying hyperexcitability and seizure generation. Further research utilizing this compound or its analogs could help elucidate the specific roles of these receptors and transporters in seizure pathways and potentially identify novel therapeutic targets.
Q & A
Q. How should researchers design a systematic literature review to evaluate Metaphit’s biochemical properties and existing mechanistic studies?
Begin by formulating a clear research question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., "What are the molecular interactions of this compound with glutamate receptors in in vitro models?" . Use databases like PubMed, Scopus, and Web of Science (avoiding Google Scholar for reproducibility ), applying Boolean operators (e.g., "this compound AND (neurotransmitter OR receptor)"). Screen results with inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) and synthesize findings using thematic analysis .
Q. What experimental techniques are critical for characterizing this compound’s structural and functional properties?
Prioritize spectroscopic methods (e.g., NMR for atomic-level structure validation ), crystallography (X-ray diffraction for 3D conformation ), and in vitro binding assays (e.g., radioligand displacement to quantify receptor affinity). Validate purity via HPLC and mass spectrometry, ensuring reproducibility by adhering to Beilstein Journal’s experimental guidelines (e.g., detailed synthesis protocols in supplementary materials) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antagonistic vs. modulatory effects on ion channels?
Conduct a meta-analysis of dose-response relationships across studies, stratifying data by experimental models (e.g., cell lines vs. tissue samples) and assay conditions (e.g., pH, temperature). Use Bayesian statistical models to quantify uncertainty and identify confounding variables (e.g., batch-to-batch compound variability) . Replicate conflicting experiments with standardized protocols, documenting raw data and metadata (e.g., via Morpho or Mercury tools ).
Q. What methodological frameworks are optimal for studying this compound’s long-term neurotoxicological effects in in vivo systems?
Adopt a longitudinal cohort design with control groups exposed to structural analogs (e.g., dizocilpine) for comparative toxicity assessment . Integrate multi-omics approaches (transcriptomics, proteomics) to map pathways affected by chronic this compound exposure. Ensure ethical compliance by pre-registering animal studies with institutional review boards and using FAIR (Findable, Accessible, Interoperable, Reusable) data-sharing practices .
Q. How can computational modeling enhance the predictive validity of this compound’s pharmacokinetic profiles?
Develop quantitative structure-activity relationship (QSAR) models using software like MOE or Schrödinger, training datasets on existing pharmacokinetic data (e.g., half-life, bioavailability). Validate predictions via in silico docking simulations (AutoDock Vina) to compare binding affinities with experimental results . Address model limitations by transparently reporting confidence intervals and sensitivity analyses in supplementary materials .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing high-throughput screening data on this compound’s off-target interactions?
Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in large datasets. Use cluster analysis (hierarchical or k-means) to group interactions by pathway or affinity strength. For reproducibility, share code and raw data in repositories like Zenodo, adhering to TIER (Transparent, Inclusive, Ethical, Repeatable) protocols .
Q. How should researchers validate this compound’s stability under varying storage conditions?
Design accelerated stability studies per ICH guidelines, testing degradation products via LC-MS under stress conditions (heat, light, humidity). Use Arrhenius equation modeling to extrapolate shelf-life. Document deviations from baseline stability (e.g., oxidation byproducts) in machine-readable formats (JSON or XML) for meta-analyses .
Ethical & Methodological Pitfalls
Q. What are common pitfalls in interpreting this compound’s dose-dependent effects across species?
Avoid cross-species extrapolation without allometric scaling (e.g., body surface area adjustments). Control for interspecies metabolic differences (e.g., cytochrome P450 activity) via in vitro hepatocyte assays. Critically appraise studies lacking sham controls or blinded outcome assessments .
Q. How can researchers address publication bias in this compound-related studies?
Include gray literature (preprints, conference abstracts) in systematic reviews and use funnel plots/Egger’s regression to detect bias . Pre-register hypotheses and analysis plans on Open Science Framework to mitigate selective reporting .
Interdisciplinary Integration
Q. What strategies enable effective integration of this compound research across neuroscience, chemistry, and computational biology?
Form cross-disciplinary teams with content-methodologist collaboration (e.g., chemists for synthesis, bioinformaticians for omics analysis) . Use shared ontologies (e.g., CHEBI for chemical properties, GO for biological processes) to standardize terminology in databases . Publish in hybrid journals (e.g., Reviews in Analytical Chemistry) that encourage methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
